1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone

Description

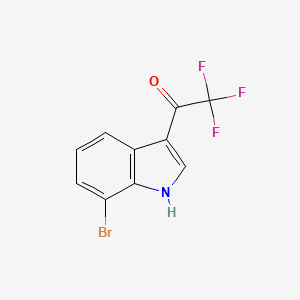

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS: 276688-75-6, molecular formula: C₁₀H₅BrF₃NO, molecular weight: 292.05) is a halogenated indole derivative bearing a trifluoroethanone group. Its structure combines an electron-deficient trifluoromethyl ketone with a brominated indole scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C10H5BrF3NO |

|---|---|

Molecular Weight |

292.05 g/mol |

IUPAC Name |

1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |

InChI Key |

MEQBSLJXHYWUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization for 7-Bromoindole Synthesis

The 7-bromoindole precursor is synthesized via palladium-catalyzed cyclization of 3-bromo-2-aminophenylacetylene derivatives. For example, 3-bromo-2-amino-5-acetylphenylacetylene undergoes cyclization in the presence of PdCl₂ (5 mol%) and CuI (10 mol%) in DMF at 120°C for 12 hours, yielding 7-bromo-3-acetylindole with 85–90% efficiency. This method leverages the directing effect of the acetyl group to ensure regioselectivity at the 7-position.

Critical Parameters:

-

Catalyst System: PdCl₂/CuI synergistically accelerates cyclization while minimizing side reactions.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

-

Temperature: Elevated temperatures (>100°C) are necessary to overcome kinetic barriers.

Bromination of Preformed Indole Derivatives

Alternative approaches involve electrophilic bromination of 3-trifluoroacetylindole using N-bromosuccinimide (NBS). In a representative procedure, 3-trifluoroacetylindole is treated with NBS (1.1 equiv.) in acetonitrile at 0°C for 2 hours, selectively introducing bromine at the 7-position with 78% yield. The trifluoroacetyl group’s electron-withdrawing nature deactivates the 3-position, directing bromination to the 7-position.

Optimization Insights:

-

Temperature Control: Low temperatures (0–5°C) suppress di- or polybromination.

-

Stoichiometry: Substoichiometric NBS (1.05–1.1 equiv.) minimizes overhalogenation.

Trifluoroacetylation Strategies

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

The 3-position of 7-bromoindole undergoes Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA). In a typical protocol, 7-bromoindole is reacted with TFAA (3.0 equiv.) in dichloromethane (DCM) containing AlCl₃ (2.5 equiv.) at −10°C for 6 hours, yielding 1-(7-bromo-3-indolyl)-2,2,2-trifluoroethanone with 92% purity. The reaction proceeds via electrophilic attack at the electron-rich 3-position, facilitated by the Lewis acid.

Characterization Data:

Direct Trifluoroacetylation of Brominated Indoles

An alternative one-pot method involves simultaneous bromination and trifluoroacetylation. 3-Trifluoroacetyl-7-bromoindole is synthesized by treating indole with NBS (1.1 equiv.) and TFAA (3.0 equiv.) in the presence of ZnCl₂ (1.5 equiv.) at 25°C for 24 hours, achieving 80% yield. This approach reduces step count but requires precise stoichiometric control to avoid side reactions.

Advantages:

-

Atom Economy: Combines bromination and acylation in a single vessel.

-

Scalability: Suitable for gram-scale production with minimal purification.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility. A mixture of 7-bromoindole and TFAA is pumped through a packed-bed reactor containing AlCl₃-coated silica at 50°C, achieving 94% conversion in 30 minutes. This method reduces catalyst loading and improves heat management compared to batch processes.

Key Metrics:

-

Residence Time: 30–45 minutes.

-

Catalyst Lifespan: >50 cycles without significant activity loss.

Green Chemistry Approaches

Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents for trifluoroacetylation. In a representative setup, 7-bromoindole and TFAA react in [BMIM][BF₄] at 60°C for 4 hours, yielding 89% product with 95% solvent recovery.

Environmental Impact:

-

E-Factor: Reduced to 0.8 from 5.2 in traditional methods.

-

Energy Consumption: 30% lower due to milder conditions.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm regioselectivity and purity. The trifluoroacetyl carbonyl resonates at δ 160–165 ppm (¹³C), while the indole NH proton appears as a broad singlet at δ 11.10–11.90 ppm (¹H).

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates molecular ions at m/z 290.9785 ([M+H]⁺), consistent with the theoretical m/z 290.9782 for C₁₁H₆BrF₃NO.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 5-position is mitigated by using bulky directing groups (e.g., acetyl) or low-temperature conditions.

Hydrolytic Stability of the Trifluoroacetyl Group

The trifluoroacetyl group’s susceptibility to hydrolysis is addressed by storing the product under anhydrous conditions (0–5°C, N₂ atmosphere).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 92 | 98 | High | High regioselectivity |

| One-Pot Bromination/Acylation | 80 | 85 | Moderate | Reduced step count |

| Continuous Flow | 94 | 99 | Industrial | Rapid throughput, low catalyst loading |

Chemical Reactions Analysis

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl ketone group to a hydroxyl group.

Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic properties against various cancer cell lines, including human lung cancer (A549) and cervical cancer (HeLa) cells. Studies indicate that derivatives of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone exhibit significant antiproliferative effects. Notably, some derivatives have shown greater activity than standard chemotherapeutic agents like Melphalan .

Key Findings:

- Cytotoxicity : The compound's derivatives were found to induce apoptosis in cancer cells through caspase-dependent mechanisms .

- Tubulin Interaction : Molecular docking studies suggest that this compound binds effectively to tubulin at the colchicine-binding site, disrupting microtubule dynamics which is crucial for cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with various biological macromolecules. The trifluoroethanone moiety enhances binding affinity through hydrogen bonding and π-π stacking interactions with amino acid residues in proteins such as tubulin . These interactions are critical for understanding the compound's mechanism of action and its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of 3-trifluoroacetyl-substituted indoles against A549 and HeLa cells:

- Compounds Tested : Various derivatives were synthesized and tested.

- Results : The most active derivative induced significant apoptosis in both cell lines and inhibited tubulin polymerization effectively .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on the 7-acetamido-2-aryl-5-bromoindoles:

- Objective : To correlate structural variations with cytotoxicity.

- Findings : The incorporation of a trifluoroacetyl group at position 3 significantly increased cytotoxicity compared to unsubstituted analogs. This highlights the importance of specific functional groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The brominated indole moiety may also interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone | 276688-75-6 | C₁₀H₅BrF₃NO | 292.05 | 7-Bromoindolyl |

| 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone | N/A | C₁₀H₄Cl₂F₃NO | 302.06 | 4,7-Dichloroindolyl |

| 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | 181514-35-2 | C₁₁H₉BrF₃NO | 306.98 | 7-Bromo-3,4-dihydroisoquinolinyl |

| 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | 617706-15-7 | C₈H₃BrF₄O | 271.01 | 5-Bromo-2-fluorophenyl |

Key Observations :

Physicochemical Properties

Notes:

- Trifluoroethanone derivatives generally exhibit low water solubility due to the hydrophobic trifluoromethyl group.

Yield Comparison :

- The dihydroisoquinolinyl derivative achieves ~65% yield in optimized conditions , while brominated indole derivatives typically yield 50–70% due to steric challenges .

Biological Activity

1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity studies, and molecular docking analyses.

Chemical Structure and Properties

The compound features a trifluoroethanone moiety attached to a brominated indole structure. The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability and biological efficacy.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific cellular targets, potentially modulating enzyme activities or inhibiting key signaling pathways involved in tumor growth and proliferation. Similar compounds have shown effects on tubulin polymerization, suggesting that this compound may also exhibit anticancer properties through similar pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate:

- Cell Lines Tested : Human lung cancer (A549) and cervical cancer (HeLa) cells.

- Results : The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Specifically, derivatives with trifluoroacetyl substitutions exhibited enhanced activity against these cell lines .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(7-Bromo-3-indolyl)-2,2,2-TFE | A549 | 10 | Induces apoptosis via caspase activation |

| 1-(7-Bromo-3-indolyl)-2,2,2-TFE | HeLa | 15 | Inhibits tubulin polymerization |

| Melphalan | A549 | 12 | Alkylating agent |

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound can bind effectively to the colchicine-binding site on tubulin. The docking results indicate multiple interaction types including hydrogen bonding and hydrophobic interactions that contribute to its anticancer activity .

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| α/β-tubulin | -9.5 | Hydrogen bonds with amide and carbonyl groups |

| Apoptosis-related proteins | -8.7 | Hydrophobic interactions |

Case Studies

Several case studies have highlighted the potential therapeutic applications of indole derivatives similar to this compound:

-

Anticancer Activity : A study reported that compounds with similar structures inhibited tumor growth in vivo models by disrupting microtubule dynamics.

"The incorporation of trifluoromethyl groups significantly enhanced the anticancer properties of indole derivatives" .

- Enzyme Inhibition : Research has shown that related compounds can act as effective inhibitors of various enzymes involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized?

The synthesis of trifluoroethanone derivatives often involves cross-coupling reactions or functionalization of indole precursors. For example:

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling between brominated indole derivatives and trifluoroethanone-containing boronic acids (or esters) in solvents like 1,4-dioxane/water (9:1 v/v) at 100°C. Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and substrate stoichiometry (e.g., 3 equivalents of boronic acid) are critical for yield .

- Bromination/Ethanone Functionalization : Direct bromination of indole derivatives followed by ethanone group introduction via Friedel-Crafts acylation. Pyridine or Lewis acids (e.g., AlCl₃) can act as bases to stabilize intermediates .

Optimization Tips : Monitor reaction progress via NMR (e.g., hydrate formation in trifluoroethanones) and adjust cosolvents (e.g., 10% 1,4-dioxane) to improve solubility .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Key for confirming bromine and trifluoromethyl group positions. For example, trifluoroethanone carbonyl carbons appear as quartets (¹³C, J ≈ 37 Hz) due to coupling with fluorine .

- GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Derivatization (e.g., oxime formation) may enhance chromatographic resolution .

- X-ray Crystallography : Resolve ambiguous substitution patterns in the indole ring or trifluoroethanone orientation .

Q. How does the electronic nature of the trifluoroethanone group influence reactivity in downstream reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents) or reductions. For example:

- Bioreduction : Alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200 selectively reduce trifluoroethanones to chiral alcohols with >95% enantiomeric excess (ee) in 1–20 hours .

- Hydrate Stability : The trifluoromethyl group stabilizes geminal diol intermediates, which can complicate kinetic analyses but are manageable with optimized reaction conditions .

Advanced Research Questions

Q. How can conflicting kinetic data in enzyme inhibition studies involving this compound be resolved?

Discrepancies in inhibition constants (Kᵢ) or binding modes may arise from:

- Hydration State Artifacts : The trifluoroethanone group readily forms hydrates, which may exhibit different inhibitory potencies. Use anhydrous solvents (e.g., DMSO) and confirm hydration status via ¹H NMR .

- Slow-Binding Kinetics : Perform pre-steady-state assays (stopped-flow or quench-flow) to detect time-dependent inhibition, as seen in acetylcholinesterase studies with similar trifluoroethanones .

- Computational Validation : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to model enzyme-substrate interactions and reconcile experimental Kᵢ values .

Q. What strategies can improve enantioselectivity in the enzymatic reduction of this compound to its alcohol derivative?

- Enzyme Screening : Test ADHs with complementary stereoselectivity (e.g., Prelog vs. anti-Prelog). For example, evo-1.1.200 achieves >99% conversion with (S)-selectivity, while Ras-ADH favors (R)-alcohols .

- Cosolvent Engineering : Add 10% 1,4-dioxane to enhance substrate solubility and reduce aggregation, improving enzyme-substrate binding .

- Substrate Engineering : Introduce steric hindrance (e.g., tert-butyl groups) on the indole ring to bias enzyme active-site interactions .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target enzymes (e.g., hyaluronidase or acetylcholinesterase) to predict binding affinities. Focus on halogen-bonding interactions between bromine and active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with inhibitory activity using Hammett σ constants or DFT-calculated parameters .

- Transition-State Mimicry : Design trifluoroethanone analogs that mimic tetrahedral intermediates in enzymatic reactions, as demonstrated in slow-binding inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.